molecular formula C16H20N2O2S B6097672 1-Methyl-4-(7-methylnaphthalen-2-yl)sulfonylpiperazine

1-Methyl-4-(7-methylnaphthalen-2-yl)sulfonylpiperazine

Cat. No.: B6097672
M. Wt: 304.4 g/mol
InChI Key: LMEORROLKUYFAY-UHFFFAOYSA-N
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Description

1-Methyl-4-(7-methylnaphthalen-2-yl)sulfonylpiperazine is an organic compound that belongs to the class of sulfonylpiperazines. This compound features a piperazine ring substituted with a sulfonyl group attached to a naphthalene moiety. The presence of the naphthalene ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(7-methylnaphthalen-2-yl)sulfonylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 7-methylnaphthalene and piperazine.

    Sulfonylation: The naphthalene derivative undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl intermediate.

    Coupling Reaction: The sulfonyl intermediate is then reacted with piperazine in the presence of a suitable base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(7-methylnaphthalen-2-yl)sulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-(7-methylnaphthalen-2-yl)sulfonylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(7-methylnaphthalen-2-yl)sulfonylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The naphthalene moiety may also interact with hydrophobic regions of biological molecules, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4-methylnaphthalen-1-yl)sulfonylpiperazine
  • 4-Methyl-1-[(7-methylnaphthalen-2-yl)sulfonyl]piperidine

Uniqueness

1-Methyl-4-(7-methylnaphthalen-2-yl)sulfonylpiperazine is unique due to the specific positioning of the methyl and sulfonyl groups on the naphthalene and piperazine rings, respectively. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-methyl-4-(7-methylnaphthalen-2-yl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-13-3-4-14-5-6-16(12-15(14)11-13)21(19,20)18-9-7-17(2)8-10-18/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEORROLKUYFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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